2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide
Description
The compound 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide (IUPAC name: (2E)-2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide) is a pyridinium derivative characterized by a conjugated system of two pyridine rings linked through an ylidene group, with both nitrogen atoms oxidized to N-oxides. Key properties include:
- Molecular formula: C₁₀H₈N₂O₂
- Molecular weight: 188.19 g/mol
- Physical state: Cream to white powder
- Melting point: 296–298°C
- Infrared spectrum: Confirms N-O and aromatic C-H stretching vibrations .
Its planar, conjugated structure enhances electronic delocalization, making it relevant in coordination chemistry and materials science.
Properties
CAS No. |
78017-86-4 |
|---|---|
Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C15H11N3O3/c19-16-10-3-1-6-12(16)14-8-5-9-15(18(14)21)13-7-2-4-11-17(13)20/h1-11H |
InChI Key |
WZUNTVCUVRBSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)C2=CC=CC(=C3C=CC=C[N+]3=O)N2[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide typically involves the oxidation of 2,2’:6’,2’'-terpyridine . The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels to ensure the selective oxidation of the pyridine rings. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxido groups makes it susceptible to further oxidation reactions, which can lead to the formation of higher oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme. The pathways involved often include redox reactions, where the compound either donates or accepts electrons, leading to changes in the activity of the target molecules .
Comparison with Similar Compounds
Structural Comparisons
(a) Substituent Effects
- Target Compound : Features a conjugated bis-pyridinium N-oxide system without bulky substituents.
- 2-Fluoro-1-oxidopyridin-1-ium (C₅H₄FNO): Substituted with an electron-withdrawing fluorine atom at the 2-position, reducing pKa (-0.56) compared to non-fluorinated analogs. This contrasts with the target compound’s unsubstituted aromatic rings, which exhibit neutral to weak basicity .
- [2-(1-Benzofuran-2-yl)-2-oxoethyl]-pyridinium dibromide (4d) : Incorporates benzofuran moieties and a dibromide counterion, increasing molecular weight (662.37 g/mol) and thermal stability (decomposition >300°C). The bulky substituents hinder conjugation, unlike the planar target compound .
(b) Counterion Influence
- Target Compound : Exists as a neutral zwitterion due to intramolecular charge balance.
- 1-[2-(2-Nitrophenyl)-2-oxoethyl]-pyridinium dibromide (5a): Contains a dibromide counterion, enhancing solubility in polar solvents. The ionic nature contrasts with the target compound’s non-ionic structure .
(c) Conjugation and Ring Systems
- (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide : Contains a pyrrolidine ring fused to pyridine, introducing stereochemistry (chiral center) and reducing aromaticity. The target compound’s fully aromatic system allows stronger π-π interactions .
Physical Properties
Key Observations :
- Lower molecular weight correlates with higher melting points in planar, conjugated systems (target compound vs. 4d).
- Ionic derivatives (e.g., 5a) exhibit higher solubility in polar solvents compared to the zwitterionic target compound.
Biological Activity
The compound 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide , identified by its CAS number 78017-86-4 , is a complex pyridine derivative that has garnered attention for its biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 281.266 g/mol . The structure features multiple nitrogen and oxygen functionalities that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 78017-86-4 |
| Molecular Formula | C15H11N3O3 |
| Molecular Weight | 281.266 g/mol |
| LogP | 3.306 |
| Polar Surface Area | 76.38 Ų |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures were effective in inducing apoptosis in cancer cells through the activation of caspase pathways. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The presence of nitrogen and oxygen atoms allows for interaction with various enzymes, potentially inhibiting their activity.
- Induction of Oxidative Stress : The compound may induce oxidative stress, which is detrimental to cellular integrity, particularly in rapidly dividing cancer cells.
- Intercalation with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Antibacterial Efficacy
In a controlled study, a series of pyridine derivatives, including the target compound, were tested against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial potential.
Case Study 2: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM , suggesting promising anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
